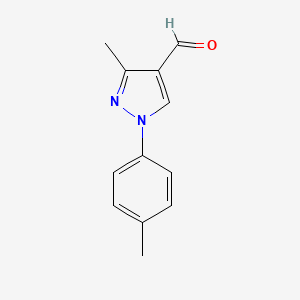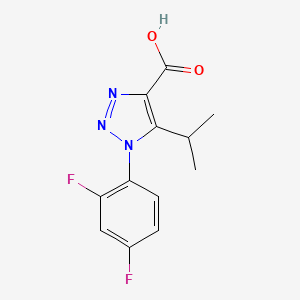
1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as DFPTA, is an organic compound that has a wide range of applications in both scientific research and in the laboratory. It is a compound of nitrogen, carbon, hydrogen, and fluorine, and is a versatile compound that can be used for a variety of purposes. DFPTA has been used in the synthesis of various compounds and has been studied for its potential applications in the pharmaceutical and biomedical fields.
科学的研究の応用
Triazole Derivatives in Drug Development
The triazole class, including compounds such as 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, plays a crucial role in the development of new drugs due to its diverse biological activities. This class has been extensively studied for over a century, with recent interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Triazole derivatives are of significant interest in the pharmaceutical industry for their potential in treating neglected diseases and conditions caused by drug-resistant bacteria and viruses (Ferreira et al., 2013).
Synthesis and Applications
The synthesis of 1,2,3-triazoles, including the specific compound , has been a focus of research due to its application in drug discovery, bioconjugation, material science, and other fields. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) process is a key method for creating 1,4-disubstituted 1,2,3-triazoles, highlighting the compound's versatility and significance in creating biologically active molecules (Kaushik et al., 2019).
Advances in Green Chemistry
The eco-friendly synthesis of triazoles, including 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, is an area of growing interest. Researchers are exploring new, more efficient, and environmentally friendly methods for preparing triazole derivatives, emphasizing the importance of green chemistry principles in the development of these compounds (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives are also investigated for their performance as corrosion inhibitors for metals and alloys in aggressive media. Their application in protecting metal surfaces underscores the chemical's versatility beyond pharmaceuticals, highlighting its potential in industrial applications (Hrimla et al., 2021).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDXIFPKJCNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
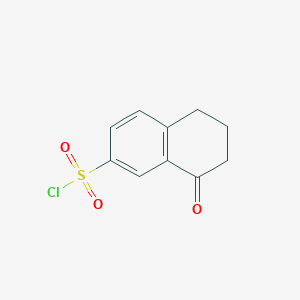
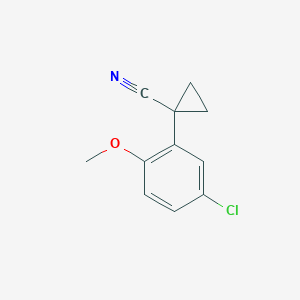

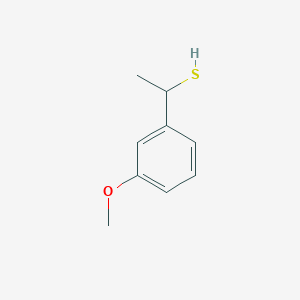
![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)



![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
